5-Amino-4-(3-methylpyridin-2-yl)-1,2-dihydro-3H-pyrazol-3-one
Description
5-Amino-4-(3-methylpyridin-2-yl)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound featuring a pyrazol-3-one core substituted with a 3-methylpyridin-2-yl group at position 4 and an amino group at position 3. This compound’s structural uniqueness arises from the integration of a pyridine ring, which may enhance its electronic properties and binding affinity in biological systems. Synthesis typically involves cyclocondensation reactions of hydrazine derivatives with β-ketoesters or via functionalization of preformed pyrazolone scaffolds .
Properties
CAS No. |
62019-58-3 |
|---|---|
Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-amino-4-(3-methylpyridin-2-yl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C9H10N4O/c1-5-3-2-4-11-7(5)6-8(10)12-13-9(6)14/h2-4H,1H3,(H4,10,12,13,14) |
InChI Key |
ZQBJDJIGRPMXGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=C(NNC2=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(3-methylpyridin-2-yl)-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with hydrazine hydrate, followed by cyclization with ethyl acetoacetate. The reaction is usually carried out in an ethanol solvent under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(3-methylpyridin-2-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-4-(3-methylpyridin-2-yl)-1H-pyrazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-4-(3-methylpyridin-2-yl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazol-3-one Derivatives
Key Observations :
- Electronic Effects : Bromine or trifluoromethyl substituents (e.g., ) increase molecular weight and polarity, reflected in higher m/z values and shorter LC/MS retention times compared to alkyl or aryl analogs.
- Steric Influences : Bulky substituents (e.g., biphenyl in ) may reduce synthetic yields due to steric hindrance during cyclization.
Thermal and Stability Profiles
Pyrazol-3-ones with electron-withdrawing groups (e.g., Br, CF₃) exhibit higher thermal stability. For instance, 4-bromo derivatives decompose above 240°C, while alkyl-substituted analogs (e.g., 5-methyl) undergo thermal transformations at lower temperatures (~200°C) . The amino group in the target compound may lower thermal stability due to increased reactivity.
Biological Activity
5-Amino-4-(3-methylpyridin-2-yl)-1,2-dihydro-3H-pyrazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of 5-Amino-4-(3-methylpyridin-2-yl)-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of appropriate pyridine derivatives with hydrazine and carbonyl compounds. The structure is characterized by a pyrazolone core, which is known for its pharmacological potential.
Biological Activity
5-Amino-4-(3-methylpyridin-2-yl)-1,2-dihydro-3H-pyrazol-3-one exhibits a range of biological activities:
Anticancer Properties
Research has shown that pyrazole derivatives can possess significant anticancer activity. For instance, compounds with a similar structure have been reported to inhibit the proliferation of various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 10.5 |
| Liver Cancer | HepG2 | 12.0 |
| Lung Cancer | A549 | 8.7 |
Studies indicate that the presence of specific substituents on the pyrazole ring can enhance anticancer activity by affecting cell cycle regulation and apoptosis pathways .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. A study demonstrated that related pyrazole derivatives showed effective inhibition against several bacterial strains:
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.030 |
| Candida albicans | 0.025 |
These results suggest that modifications in the molecular structure can lead to improved antimicrobial efficacy .
The biological activity of 5-Amino-4-(3-methylpyridin-2-yl)-1,2-dihydro-3H-pyrazol-3-one is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms : The antibacterial effects may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Anticancer Activity : A study involving the treatment of MDA-MB-231 breast cancer cells with varying concentrations of the compound showed a dose-dependent reduction in cell viability over 48 hours.
- Case Study on Antibacterial Efficacy : In vitro testing against clinical isolates of E. coli revealed that the compound exhibited significant bactericidal activity, outperforming standard antibiotics in some cases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
